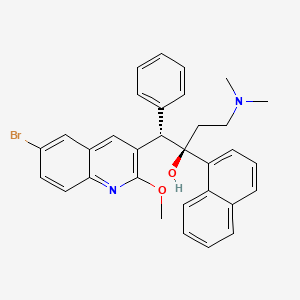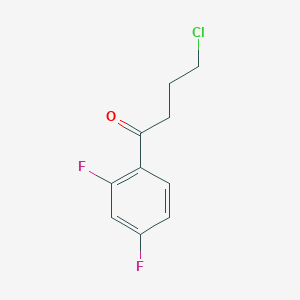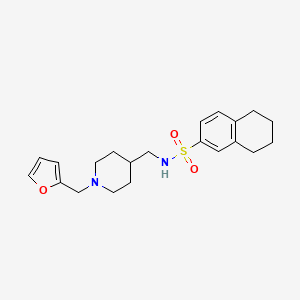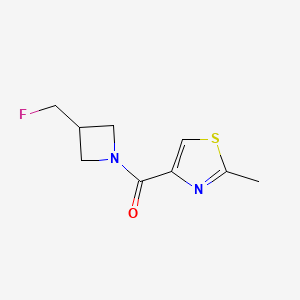
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a quinoline ring which is a heterocyclic aromatic organic compound. It also has a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The presence of the dimethylamino group suggests that the compound could exhibit basic properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple aromatic rings and functional groups. The stereochemistry is indicated by the (1S,2R) notation, suggesting the presence of chiral centers in the molecule .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would be influenced by the presence of the aromatic rings and the various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar functional groups would likely make this compound relatively non-volatile and could influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Spectrophotometric Methods in Pharmaceutical Formulations
Spectrophotometric methods are pivotal for the estimation of various compounds in pharmaceutical formulations. For instance, the simultaneous estimation of esomeprazole and naproxen in tablet formulations is achieved using spectrophotometric methods, which are simple, rapid, accurate, reproducible, and economical. This technique involves simultaneous equation and absorbance ratio methods, highlighting the adaptability of spectrophotometric methods in analyzing complex pharmaceutical mixtures (Jain, Kulkarni, Jain, & Jain, 2012).
Antioxidant Efficacy in Fish Meal
Research conducted since 1983 on the antioxidant ethoxyquin and its analogues demonstrates their significance in protecting valuable polyunsaturated fatty acids in fish meal. The presence of ethoxyquin significantly prevents spontaneous combustion by protecting meal lipids against oxidation. This study underscores the importance of antioxidants in preserving the nutritional and safety aspects of fish meals used in aquaculture (de Koning, 2002).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands play a crucial role in measuring amyloid in vivo in Alzheimer's disease patients. The development and application of specific radioligands, such as [18F] FDDNP and 11C-PIB, have enabled a breakthrough in understanding the pathophysiological mechanisms and early detection of Alzheimer's disease. These studies offer a foundation for evaluating new anti-amyloid therapies (Nordberg, 2007).
BODIPY-based Materials in OLEDs
BODIPY-based materials have emerged as significant platforms for applications in organic light-emitting diodes (OLEDs), showcasing the versatility of these compounds beyond their conventional use. The review highlights advancements in the structural design and synthesis of BODIPY-based organic semiconductors, emphasizing their potential as 'metal-free' infrared emitters in OLED technology (Squeo & Pasini, 2020).
Genotoxic Potential of 1,4-Naphthoquinone
The genotoxicity of 1,4-Naphthoquinone, a naphthalene derivative, has been extensively studied, revealing that while it does not induce gene mutations, it exhibits a clastogenic response in vitro. These findings indicate the complex nature of 1,4-Naphthoquinone's interactions with DNA and the importance of considering in vivo and in vitro differences in assessing compound safety (Fowler, Meurer, Honarvar, & Kirkland, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIJNHUBAXPXFS-CDZUIXILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2566902.png)
![2-(3-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2566904.png)







![3-(4-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566915.png)
![12-(4-Bromobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2566916.png)
![5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B2566917.png)